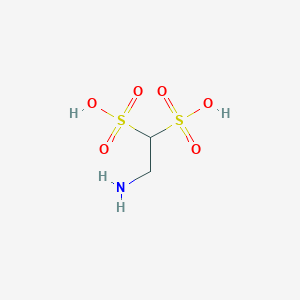

2-Aminoethane-1,1-disulfonic acid

Vue d'ensemble

Description

2-Aminoethane-1,1-disulfonic acid is a di-sulfonated building block that is recommended for post-synthetic water-solubilization of hydrophobic molecules for applications in biological media . It is particularly useful for organic dyes, fluorophores, azo dyes, bodipy, coumarin, and xanthene dyes .

Synthesis Analysis

The synthesis of 2-Aminoethane-1,1-disulfonic acid involves adding acrylic acid and acetonitrile into a flask placed in an ice bath. Fuming sulfuric acid is then added dropwise and the solution is stirred for 30 minutes .Molecular Structure Analysis

The molecular formula of 2-Aminoethane-1,1-disulfonic acid is C2H10N2O6S2 . The structure includes two sulfonic acid groups attached to an ethane molecule, which also has an amino group .Chemical Reactions Analysis

This compound can undergo aminolysis reactions of activated esters, activated carbamates (or carbonates), and isothiocyanates . These reactions can be performed either in aqueous media (Schotten-Baumann conditions), or in anhydrous organic media .Physical And Chemical Properties Analysis

The compound is a white powder . It has a melting point of 57-60°C . The molecular weight is 222.24 .Applications De Recherche Scientifique

Spin Crossover (SCO) Complexes

2-Aminoethane-1,1-disulfonic acid can be used in the synthesis of spin crossover (SCO) complexes . These complexes can work as switchable memory materials due to their reversible spin transition under external stimuli .

2. Synthesis of Highly Diluted Polyanionic Iron(II) Systems This compound can be used in the synthesis and characterization of highly diluted polyanionic iron(II) spin crossover systems . These systems have potential applications in data storage and processing due to their ability to switch between different spin states .

Water-Solubilization of Hydrophobic Molecules

2-Aminoethane-1,1-disulfonic acid is recommended for post-synthetic water-solubilization of hydrophobic molecules . This is particularly useful for applications in biological media .

Applications in Organic Dyes

This compound can be used in the synthesis of organic dyes . It can help increase the solubility of these dyes in water, making them more suitable for use in biological applications .

Applications in Fluorophores

2-Aminoethane-1,1-disulfonic acid can also be used in the synthesis of fluorophores . These are chemical compounds that can re-emit light upon light excitation .

Applications in Azo Dyes

This compound can be used in the synthesis of azo dyes . These dyes are widely used in the textile industry due to their vibrant colors .

Applications in Bodipy

2-Aminoethane-1,1-disulfonic acid can be used in the synthesis of bodipy , a class of dyes known for their intense fluorescence .

8. Applications in Coumarin and Xanthene Dyes This compound can be used in the synthesis of coumarin and xanthene dyes . These dyes are known for their bright fluorescence and are often used in biological research .

Orientations Futures

Propriétés

IUPAC Name |

2-aminoethane-1,1-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO6S2/c3-1-2(10(4,5)6)11(7,8)9/h2H,1,3H2,(H,4,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHWIDMUBKSZKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoethane-1,1-disulfonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azepanyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1527516.png)

![3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527520.png)

![2-Amino-n-[3-(dimethylamino)propyl]acetamide dihydrochloride](/img/structure/B1527534.png)